molecular formula C24H21ClN4O4 B2564611 N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902962-11-2

N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide

Cat. No. B2564611
CAS RN: 902962-11-2
M. Wt: 464.91
InChI Key: WVGAPIVYDYVISQ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C24H21ClN4O4 and its molecular weight is 464.91. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

The design and synthesis of certain derivatives, including N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide, have been investigated for their in vitro cytotoxic activity against a broad panel of cancer cell lines. A study by Al-Sanea et al. (2020) highlighted the synthesis of aryloxy groups attached to the pyrimidine ring, with one compound exhibiting significant growth inhibition in eight different cancer cell lines, indicating its potential as an anticancer agent Design, Synthesis, and In Vitro Cytotoxic Activity of Certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide Derivatives.

Analgesic and Anti-Inflammatory Properties

Further research has explored the compound's foundation for synthesizing new heterocyclic compounds with analgesic and anti-inflammatory properties. Abu‐Hashem et al. (2020) synthesized novel derivatives from visnaginone and khellinone, leading to compounds with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This research suggests the chemical's utility in developing new therapeutic agents Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents.

Antimicrobial Activity

The compound's structural framework has been used to develop derivatives with antimicrobial properties. Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones showing good antibacterial and antifungal activities, which aligns with the search for new antimicrobial agents in addressing drug-resistant infections Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 5-chloro-2-methoxyaniline with ethyl 2-oxoacetate to form N-(5-chloro-2-methoxyphenyl)-2-oxoacetamide, which is then reacted with 4-methylbenzylamine and acetic anhydride to form N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methylbenzyl)-2-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide. This intermediate is then oxidized with potassium permanganate to form the final product.", "Starting Materials": [ "5-chloro-2-methoxyaniline", "ethyl 2-oxoacetate", "4-methylbenzylamine", "acetic anhydride", "potassium permanganate" ], "Reaction": [ "Step 1: Condensation of 5-chloro-2-methoxyaniline with ethyl 2-oxoacetate in the presence of a base such as sodium ethoxide to form N-(5-chloro-2-methoxyphenyl)-2-oxoacetamide.", "Step 2: Reaction of N-(5-chloro-2-methoxyphenyl)-2-oxoacetamide with 4-methylbenzylamine and acetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid to form N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methylbenzyl)-2-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide.", "Step 3: Oxidation of N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methylbenzyl)-2-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide with potassium permanganate in the presence of a base such as sodium hydroxide to form the final product, N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide." ] }

CAS RN

902962-11-2

Product Name

N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide

Molecular Formula

C24H21ClN4O4

Molecular Weight

464.91

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C24H21ClN4O4/c1-15-5-7-16(8-6-15)13-29-23(31)18-4-3-11-26-22(18)28(24(29)32)14-21(30)27-19-12-17(25)9-10-20(19)33-2/h3-12H,13-14H2,1-2H3,(H,27,30)

InChI Key

WVGAPIVYDYVISQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC

solubility

not available

Origin of Product

United States

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